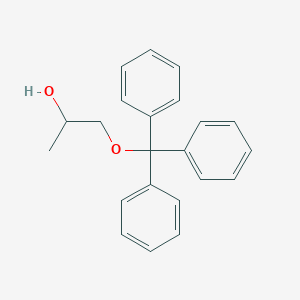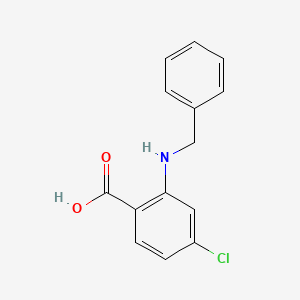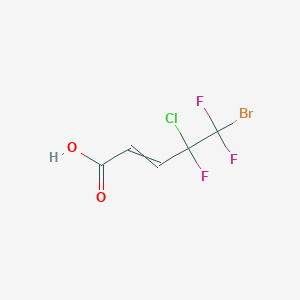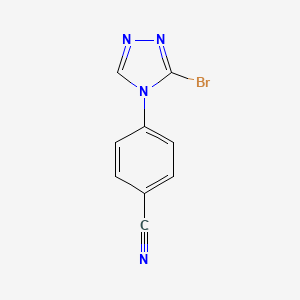
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.07 g/mol . This compound features a benzonitrile core substituted with a 3-bromo-4H-1,2,4-triazol-4-yl group. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- typically involves the reaction of benzonitrile derivatives with brominated triazoles. One common method includes the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by bromination . The reaction conditions often involve heating in aqueous sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can lead to different triazole-containing compounds.
Scientific Research Applications
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the triazole ring.
4-(4H-1,2,4-Triazol-4-yl)benzonitrile: Similar but without the bromine atom.
4-(5-Bromo-1H-1,2,3-triazol-4-yl)benzonitrile: Different triazole isomer
Uniqueness
Benzonitrile, 4-(3-bromo-4H-1,2,4-triazol-4-yl)- is unique due to the presence of both the bromine atom and the triazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5BrN4 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
4-(3-bromo-1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H5BrN4/c10-9-13-12-6-14(9)8-3-1-7(5-11)2-4-8/h1-4,6H |
InChI Key |
JPDDULPAJRUOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



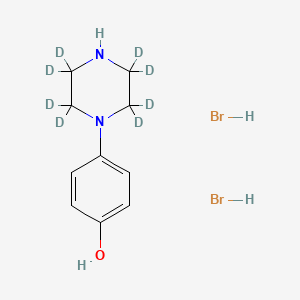
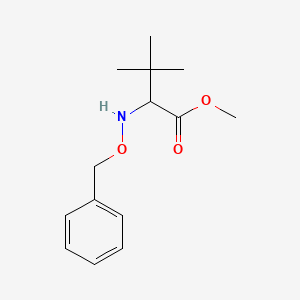

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
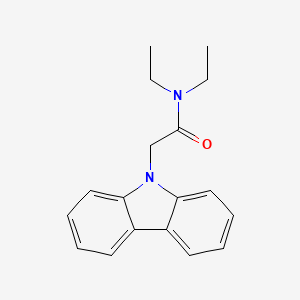
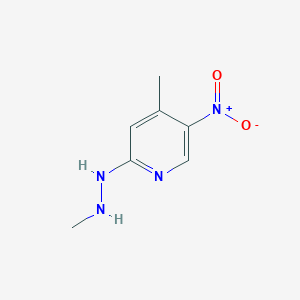
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
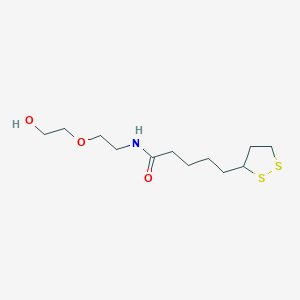
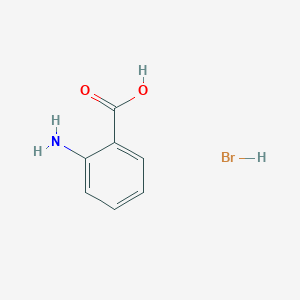
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
